methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate
Description
Methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate is a stereochemically complex compound featuring:
- A pyrrolidine-2-carboxylate backbone with an (S)-configured methyl ester.
- A hexanoyl chain substituted with a phenylmethoxycarbonylamino (Cbz) group at position 6 and a cyclohexyl-containing ethoxycarbonyl butanoyl moiety at position 2.
This compound’s design suggests applications in peptidomimetic therapeutics, where the Cbz group may act as a protective moiety, and the ethoxy ester could serve as a prodrug feature. Its lipophilic cyclohexyl group likely enhances membrane permeability .
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h5,8-9,15-16,24,26-28,34H,3-4,6-7,10-14,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMYWPGUYUKPHF-KCHLEUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate involves multiple steps, including the protection of functional groups, coupling reactions, and esterification. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Protection of Amino Groups: The amino groups in the precursor molecules are protected using benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Esterification: The final step involves esterification to form the ethyl and methyl diester groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The product is purified using techniques like crystallization, chromatography, and recrystallization.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Mechanism of Action
The mechanism of action of methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the main compound and analogs from the provided evidence:
Key Differentiators
Backbone Modifications: The main compound’s methyl ester contrasts with the carboxamide in EP Patent compounds, altering ionization and bioavailability. Cbz vs. Thiazole/NSAID-like Groups: The Cbz group in the main compound offers amine protection, while thiazole (Example 30) or phenylpropanoic acid (ECHEMI) suggests divergent targets (kinases vs. inflammation) .
Chain Length and Substituents: The hexanoyl chain in the main compound provides extended conformational flexibility compared to shorter chains in INT-2 or Example 31. Cyclohexyl vs. Methyl/Oxoisoindolin: Cyclohexyl enhances lipophilicity, whereas methyl/oxoisoindolin (Example 31) may improve metabolic stability .
Stereochemical Complexity :
- The main compound’s three (S)-stereocenters create a distinct spatial arrangement compared to analogs with mixed configurations (e.g., (2S,4R) in Example 30), influencing target binding .
Research Findings and Implications
Pharmacokinetic and Physicochemical Properties
- Prodrug Potential: The ethoxy ester may undergo hydrolysis in vivo to a carboxylic acid, contrasting with the stable carboxamide in EP Patent compounds .
Biological Activity
Methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate, also known by its chemical structure and CAS number 1217513-43-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C30H40N2O9
- Molecular Weight : 568.65 g/mol
- CAS Number : 1217513-43-3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The inhibition of COX-2 is significant for developing anti-inflammatory drugs.
Pharmacological Effects
The pharmacological profile of methyl (2S)-1-pyrrolidine derivatives suggests several potential therapeutic effects:
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines.
- Animal models have shown decreased edema and pain response when treated with this compound.
-
Analgesic Properties :
- The analgesic effects were evaluated using various pain models, indicating a significant reduction in pain perception.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of methyl (2S)-1-pyrrolidine derivatives:
Notable Research
A notable study published in PubMed evaluated the structure-activity relationship (SAR) of similar compounds, revealing modifications that enhance potency and selectivity for COX-2 inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via stepwise coupling of protected amino acid derivatives. Key steps include:
- Acylation : Coupling the pyrrolidine-2-carboxylate core with a hexanoyl intermediate bearing the cyclohexyl-ethoxy-oxobutan-2-yl and phenylmethoxycarbonylamino groups using carbodiimide-based reagents (e.g., DCC or EDC) .
- Deprotection : Selective removal of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups using trifluoroacetic acid (TFA) or piperidine, respectively, to avoid side reactions .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm stereochemistry and functional group integrity. Key signals include ester carbonyls (~170 ppm) and pyrrolidine ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment using UV detection at 254 nm .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates form .
- Storage : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of ester groups .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C, generating CO, CO2, and NOx. Monitor via TGA-DSC to identify safe temperature thresholds .
- pH Sensitivity : Labile in acidic (pH < 3) or basic (pH > 10) conditions due to ester and carbamate hydrolysis. Use buffered solutions (pH 6–8) for aqueous experiments .
- Light Sensitivity : UV-Vis studies show photodegradation under direct UV light; amber glassware is recommended .
Q. What computational strategies optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for acylation steps, guiding solvent selection (e.g., DMF vs. THF) .
- Machine Learning : Train models on reaction yield datasets to predict optimal molar ratios (e.g., 1.2:1 amine:acylating agent) and reaction times .
- Molecular Dynamics : Simulate solvation effects to minimize byproduct formation .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by cooling samples to –40°C, slowing molecular motion .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons via correlation spectroscopy .
- Isotopic Labeling : Synthesize deuterated analogs to simplify coupling patterns in complex regions .
Q. What methodologies address low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing reaction time by 30% compared to batch processes .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenolysis of protective groups, achieving >90% deprotection efficiency .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent polarity, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
